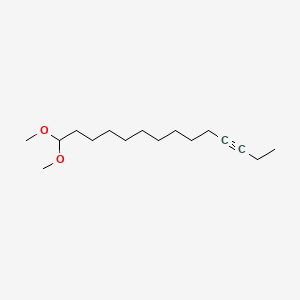

3-Tetradecyne, 14,14-dimethoxy-

Description

BenchChem offers high-quality 3-Tetradecyne, 14,14-dimethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Tetradecyne, 14,14-dimethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

71566-61-5 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

14,14-dimethoxytetradec-3-yne |

InChI |

InChI=1S/C16H30O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(17-2)18-3/h16H,4,7-15H2,1-3H3 |

InChI Key |

BBSSIKMLZWQKBW-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CCCCCCCCCCC(OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Hypothetical Synthesis of 3-Tetradecyne, 14,14-dimethoxy-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic pathway for 3-Tetradecyne, 14,14-dimethoxy-. To date, a direct and established synthesis for this specific compound has not been reported in the surveyed scientific literature. The methodologies presented are based on well-established, analogous chemical transformations and are intended to serve as a foundational guide for researchers. All experimental procedures should be conducted with appropriate safety precautions and optimization may be required.

Introduction

Long-chain alkynes functionalized with acetal groups represent a class of molecules with potential applications in organic synthesis, materials science, and as building blocks in the development of novel therapeutic agents. The presence of a terminal dimethoxy acetal provides a protected aldehyde functionality that can be revealed under specific acidic conditions, allowing for further chemical modifications. The internal alkyne offers a site for various transformations, including click chemistry, hydrogenations, and carbon-carbon bond-forming reactions. This guide details a hypothetical, multi-step synthesis of 3-Tetradecyne, 14,14-dimethoxy-.

Proposed Synthetic Pathway

A plausible retrosynthetic analysis suggests that 3-Tetradecyne, 14,14-dimethoxy- can be constructed by coupling a C11 electrophile with a propynyl anion equivalent or by extending the chain of a smaller protected alkyne. A practical forward synthesis could commence from a commercially available long-chain bromo-alcohol, proceeding through protection of the hydroxyl group, chain extension, and subsequent formation of the alkyne.

A proposed four-step synthesis is outlined below:

-

Protection of the Alcohol: 11-Bromo-1-undecanol is reacted with dihydropyran (DHP) to protect the hydroxyl group as a tetrahydropyranyl (THP) ether.

-

Chain Extension: The resulting protected bromo-undecanol undergoes nucleophilic substitution with the acetylide anion generated from propyne.

-

Deprotection: The THP protecting group is removed under acidic conditions to reveal the primary alcohol.

-

Oxidation and Acetal Formation: The primary alcohol is oxidized to the corresponding aldehyde, which is then converted to the dimethoxy acetal.

Experimental Protocols

The following are detailed, hypothetical experimental procedures for the synthesis of 3-Tetradecyne, 14,14-dimethoxy-.

Step 1: Synthesis of 2-((11-Bromoundecyl)oxy)tetrahydro-2H-pyran

-

Reaction: Protection of the hydroxyl group of 11-bromo-1-undecanol.

-

Methodology: To a solution of 11-bromo-1-undecanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C is added pyridinium p-toluenesulfonate (PPTS, 0.1 eq). Dihydropyran (DHP, 1.2 eq) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of 14-((Tetrahydro-2H-pyran-2-yl)oxy)tetradec-2-yne

-

Reaction: Alkylation of propyne with the protected bromo-undecanol.

-

Methodology: A solution of propyne in tetrahydrofuran (THF) is cooled to -78 °C. n-Butyllithium (1.1 eq) is added dropwise to generate the lithium acetylide. The solution is stirred at this temperature for 30 minutes. A solution of 2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is slowly warmed to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography.

Step 3: Synthesis of Tetradec-2-yn-14-ol

-

Reaction: Deprotection of the THP ether.

-

Methodology: To a solution of 14-((tetrahydro-2H-pyran-2-yl)oxy)tetradec-2-yne (1.0 eq) in methanol (0.5 M) is added a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq). The mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether. The organic solution is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude alcohol is purified by column chromatography.

Step 4: Synthesis of 3-Tetradecyne, 14,14-dimethoxy-

-

Reaction: Oxidation of the alcohol to an aldehyde followed by acetal formation.

-

Methodology:

-

Oxidation: To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C is added dimethyl sulfoxide (DMSO, 2.0 eq) dropwise. After stirring for 15 minutes, a solution of tetradec-2-yn-14-ol (1.0 eq) in DCM is added. The mixture is stirred for 1 hour at -78 °C. Triethylamine (5.0 eq) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude aldehyde is used in the next step without further purification.

-

Acetal Formation: The crude aldehyde is dissolved in anhydrous methanol. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA, 0.05 eq), is added. The reaction is stirred at room temperature overnight. The reaction is neutralized with a saturated solution of sodium bicarbonate and the methanol is removed under reduced pressure. The residue is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 3-Tetradecyne, 14,14-dimethoxy-, is purified by column chromatography.

-

Data Presentation

| Step | Reactant(s) | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | 11-Bromo-1-undecanol | 2-((11-Bromoundecyl)oxy)tetrahydro-2H-pyran | DHP, PPTS | DCM | 0 to RT | 12 | 95 |

| 2 | 2-((11-Bromoundecyl)oxy)tetrahydro-2H-pyran, Propyne | 14-((Tetrahydro-2H-pyran-2-yl)oxy)tetradec-2-yne | n-BuLi | THF | -78 to RT | 12 | 80 |

| 3 | 14-((Tetrahydro-2H-pyran-2-yl)oxy)tetradec-2-yne | Tetradec-2-yn-14-ol | PPTS | Methanol | RT | 4 | 90 |

| 4 | Tetradec-2-yn-14-ol | 3-Tetradecyne, 14,14-dimethoxy- | 1. (COCl)₂, DMSO, TEA2. MeOH, p-TSA | DCM, Methanol | -78 to RT | 12 | 75 (over 2 steps) |

Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 3-Tetradecyne, 14,14-dimethoxy-.

Logical Relationship of Functional Group Transformations

Caption: Key functional group interconversions in the proposed synthesis.

Characterization of Long-Chain Alkynes with Terminal Acetals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of long-chain alkynes featuring terminal acetal groups. These bifunctional molecules are valuable intermediates in organic synthesis, particularly in the development of complex molecular architectures for pharmaceutical and materials science applications. The alkyne moiety allows for further functionalization through reactions such as "click chemistry," while the acetal serves as a stable protecting group for a terminal aldehyde.

Synthesis of a Representative Long-Chain Alkyne with a Terminal Acetal

A common and effective method for the synthesis of these compounds is the Sonogashira cross-coupling reaction.[1][2][3][4][5] This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. For the synthesis of a long-chain alkyne with a terminal acetal, a suitable starting material would be a long-chain terminal alkyne and a halo-substituted benzaldehyde dimethyl acetal.

A representative synthetic scheme is the coupling of 1-dodecyne with 4-iodobenzaldehyde dimethyl acetal.

Caption: Synthetic workflow for a long-chain alkyne with a terminal acetal.

Experimental Protocol: Synthesis of 1-(4-(dimethoxymethyl)phenyl)dodec-1-yne

This protocol is a representative example based on established Sonogashira coupling procedures.[1][3][4]

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol), copper(I) iodide (CuI, 0.06 mmol), and 4-iodobenzaldehyde dimethyl acetal (1.0 mmol).

-

Solvent and Reagents: Add degassed triethylamine (10 mL) to the flask.

-

Addition of Alkyne: Add 1-dodecyne (1.2 mmol) to the reaction mixture dropwise via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Spectroscopic Characterization

The structure and purity of the synthesized long-chain alkyne with a terminal acetal are confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the proton environment in the molecule. Key diagnostic signals include the acetal proton and the protons of the long alkyl chain.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | 7.20-7.50 | m | 4H |

| -CH(OCH₃ )₂ | 3.35 | s | 6H |

| -CH (OCH₃)₂ | 5.40 | s | 1H |

| -C≡C-CH₂ - | 2.40 | t | 2H |

| -(CH₂)₈- | 1.20-1.60 | m | 16H |

| -CH₃ | 0.88 | t | 3H |

Table 1: Representative ¹H NMR data for 1-(4-(dimethoxymethyl)phenyl)dodec-1-yne.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The signals for the sp-hybridized carbons of the alkyne and the acetal carbon are particularly diagnostic.[6][7]

| Assignment | Chemical Shift (δ, ppm) |

| Ar -C | 125-140 |

| -C ≡C- | 80-95 |

| -C H(OCH₃)₂ | 102 |

| -CH(O CH₃)₂ | 52 |

| -C≡C-C H₂- | 19 |

| -(C H₂)₈- | 22-32 |

| -C H₃ | 14 |

Table 2: Representative ¹³C NMR data for 1-(4-(dimethoxymethyl)phenyl)dodec-1-yne.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. Electron impact (EI) ionization is a common method for such molecules.

The fragmentation of long-chain alkynes with terminal acetals is influenced by the presence of both functional groups.[8][9][10] The acetal group is prone to α-cleavage, leading to the loss of a methoxy radical (-•OCH₃) or a methoxy group.[8] The long alkyl chain can undergo fragmentation with characteristic losses of 14 amu (-CH₂-).[9]

| m/z | Relative Intensity (%) | Possible Fragment |

| [M]+• | Low | Molecular Ion |

| [M-31]+ | High | Loss of -•OCH₃ |

| [M-CₙH₂ₙ₊₁]+ | Moderate | Cleavage of the alkyl chain |

| 151 | Moderate | [C₆H₄-CH(OCH₃)₂]⁺ |

| 121 | High | [C₆H₄-CHO]⁺• (from rearrangement and loss of methanol) |

Table 3: Predicted mass spectrometry fragmentation data for 1-(4-(dimethoxymethyl)phenyl)dodec-1-yne.

Applications in Drug Development and Research

Long-chain alkynes with terminal acetals are versatile building blocks. The terminal alkyne can be used for bioconjugation via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). This allows for the attachment of the molecule to proteins, peptides, or other biomolecules. The acetal-protected aldehyde can be deprotected under acidic conditions to reveal a reactive aldehyde for further chemical modifications or for probing biological pathways involving aldehydes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Coupling to alkynes: the Sonogashira reaction [almerja.com]

- 3. researchgate.net [researchgate.net]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bhu.ac.in [bhu.ac.in]

- 7. youtube.com [youtube.com]

- 8. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Tetradecyne, 14,14-dimethoxy-

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic techniques used to characterize the chemical structure of 3-Tetradecyne, 14,14-dimethoxy-. The following sections present predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols and logical workflows for structural elucidation.

Predicted Spectroscopic Data

Due to the limited availability of published experimental data for 3-Tetradecyne, 14,14-dimethoxy-, the following tables summarize the predicted spectroscopic data based on its chemical structure. These predictions are derived from established principles of spectroscopy and analysis of similar chemical entities.

Table 1: Predicted ¹H NMR Data for 3-Tetradecyne, 14,14-dimethoxy- (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.31 | s | 6H | 2 x -OCH₃ |

| ~4.37 | t | 1H | -CH(OCH₃)₂ |

| ~2.15 | t | 2H | -C≡C-CH₂- |

| ~2.12 | t | 2H | -CH₂-C≡C- |

| ~1.58 | m | 2H | -CH₂-CH(OCH₃)₂ |

| ~1.25 | m | 14H | -(CH₂)₇- |

| ~0.88 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for 3-Tetradecyne, 14,14-dimethoxy- (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~104.5 | -CH(OCH₃)₂ |

| ~80.5 | -C≡C- |

| ~80.0 | -C≡C- |

| ~52.7 | -OCH₃ |

| ~32.5 | -CH₂-CH(OCH₃)₂ |

| ~29.5 - 28.5 | -(CH₂)₇- |

| ~22.7 | -CH₂-CH₃ |

| ~18.8 | -C≡C-CH₂- |

| ~14.1 | -CH₃ |

Table 3: Predicted Key IR Absorptions for 3-Tetradecyne, 14,14-dimethoxy-

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2925 | Strong | C-H stretch (alkane) |

| ~2855 | Strong | C-H stretch (alkane) |

| ~2230 | Weak-Medium | C≡C stretch (internal alkyne) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1120, 1050 | Strong | C-O stretch (acetal) |

Table 4: Predicted Mass Spectrometry Data for 3-Tetradecyne, 14,14-dimethoxy-

| m/z | Ion |

| 270.25 | [M]⁺ (Molecular Ion) |

| 239.22 | [M - OCH₃]⁺ |

| 75.08 | [CH(OCH₃)₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a compound like 3-Tetradecyne, 14,14-dimethoxy-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the spectrum using Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of approximately 220 ppm.

-

Use a relaxation delay of 2-5 seconds and acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the spectrum similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the neat liquid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one with an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) analyzer.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For a volatile compound, this can be done via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the major fragment ions to deduce the structure.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Logical Relationship for Structural Elucidation

This diagram shows how different spectroscopic techniques provide complementary information to determine the final chemical structure.

Caption: Contribution of spectroscopic methods to structural elucidation.

An In-depth Technical Guide to the Physical and Chemical Properties of Bifunctional Tetradecyne Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of bifunctional tetradecyne derivatives. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science. This document summarizes key quantitative data, details experimental methodologies, and visualizes fundamental chemical processes to facilitate a deeper understanding and application of these versatile compounds.

Introduction to Bifunctional Tetradecyne Derivatives

Bifunctional tetradecyne derivatives are long-chain hydrocarbon molecules characterized by a fourteen-carbon backbone containing at least one carbon-carbon triple bond (alkyne) and two functional groups. The presence of the alkyne moiety provides a site for various chemical transformations, most notably "click chemistry" reactions, while the terminal functional groups allow for conjugation to other molecules, such as polymers, biomolecules, or surfaces. This dual reactivity makes them highly valuable building blocks in the synthesis of complex molecular architectures with applications in drug delivery, materials science, and biomedical imaging.

This guide will focus on α,ω-bifunctional tetradecyne derivatives, where the functional groups are located at the ends of the fourteen-carbon chain. Specifically, we will explore derivatives with terminal hydroxyl (-OH) and carboxylic acid (-COOH) functionalities, as these represent common and versatile handles for further chemical modification.

Physical and Chemical Properties

The physical and chemical properties of bifunctional tetradecyne derivatives are influenced by their long hydrocarbon chain, the presence of the alkyne functional group(s), and the nature of the terminal functionalities.

Physical Properties

Long-chain alkynes, such as tetradecyne derivatives, are generally nonpolar molecules. Their physical properties, like those of alkanes and alkenes, are primarily governed by London dispersion forces. Consequently, their boiling points and melting points tend to increase with molecular weight. They are typically soluble in nonpolar organic solvents and have very low solubility in water.

Table 1: Physical Properties of Representative C14 Bifunctional Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Melting Point (°C) | Refractive Index | Density (g/mL) |

| 1,13-Tetradecadiene | C₁₄H₂₆ | 194.36 | Liquid | 131 °C/17 mmHg[1] | - | n20/D 1.443[1] | 0.849 g/mL at 25 °C[1] |

| 1,14-Tetradecanediol | C₁₄H₃₀O₂ | 230.39 | Solid | - | 83-86 | - | - |

| Tetradecanedioic acid | C₁₄H₂₆O₄ | 258.35 | Solid | - | 125-128 | - | - |

Note: Data for specific bifunctional tetradecyne derivatives is scarce in publicly available literature. The table above includes data for analogous C14 bifunctional compounds to provide an estimation of properties.

Chemical Properties and Reactivity

The chemical reactivity of bifunctional tetradecyne derivatives is dominated by the alkyne functional group. Alkynes are known to undergo a variety of addition reactions and can be deprotonated at the sp-hybridized carbon to form acetylide anions, which are potent nucleophiles.

Key Reactions of Alkynes:

-

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used click reaction for forming 1,2,3-triazoles. This reaction is particularly valuable for bioconjugation and materials synthesis due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.

-

Sonogashira Coupling: This is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. It is a powerful method for the formation of carbon-carbon bonds.

-

Hydrogenation: The triple bond can be fully or partially reduced to a double or single bond using catalytic hydrogenation.

-

Hydration: The addition of water across the triple bond, typically catalyzed by mercury salts, leads to the formation of ketones.

The terminal functional groups (e.g., -OH, -COOH) exhibit their characteristic reactivity, allowing for esterification, amidation, and other coupling reactions. This bifunctionality enables the synthesis of polymers, drug conjugates, and other complex molecules.

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and application of bifunctional tetradecyne derivatives. Below are representative methodologies for the synthesis of key intermediates and the execution of important reactions.

Synthesis of (5Z,9Z)-Tetradeca-5,9-diene-1,14-diol

While not a tetradecyne derivative, the synthesis of this diol provides a relevant example of creating a C14 bifunctional chain.

Procedure: To a solution containing a mixture of methanol (10 mL) and chloroform (10 mL), 1,14-bis-tetrahydropyranyl-5Z,9Z-diene-1,14-diol (0.39 g, 1.0 mmol) is added. A catalytic amount of p-toluenesulfonic acid (p-TSA) is then introduced. The reaction mixture is stirred at 60 °C for 4 hours. Following the reaction, the solvent is removed by evaporation. The resulting organic extract is washed three times with a saturated solution of sodium bicarbonate (25 mL each). The organic layer is then dried over magnesium sulfate (MgSO₄) and concentrated under vacuum to yield the diol.[2]

General Procedure for Sonogashira Coupling

The Sonogashira coupling is a key reaction for functionalizing alkynes.

Typical Conditions: The reaction is performed using a palladium catalyst, a copper(I) cocatalyst, and an amine base.[3] While traditionally requiring anhydrous and anaerobic conditions, newer protocols have been developed that are more tolerant of air and moisture.[3]

Workflow for Sonogashira Coupling:

Caption: General workflow for a Sonogashira cross-coupling reaction.

Mandatory Visualizations

Diagrams are provided below to illustrate key concepts and experimental workflows related to bifunctional tetradecyne derivatives.

General Structure of a Bifunctional Tetradecyne Derivative

Caption: General molecular structure of a bifunctional tetradecyne derivative.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Scheme

Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Applications in Drug Development and Materials Science

The unique properties of bifunctional tetradecyne derivatives make them highly attractive for various advanced applications.

-

Drug Delivery: The bifunctional nature allows for the attachment of a targeting ligand to one end and a therapeutic agent to the other, with the alkyne serving as a versatile linker. This enables the creation of targeted drug delivery systems that can selectively deliver cytotoxic agents to cancer cells, minimizing side effects. Bifunctional molecules are a key component in the development of such systems.[4][5][6]

-

Bioconjugation: "Click chemistry" provides a powerful tool for attaching these derivatives to proteins, peptides, and other biomolecules with high specificity and efficiency, even in complex biological media.

-

Polymer Synthesis: Bifunctional tetradecyne derivatives can be used as monomers or cross-linkers in the synthesis of advanced polymers. The resulting materials can have tailored properties, such as thermal stability, conductivity, and responsiveness to stimuli. Alkyne-functionalized polymers can be cross-linked to form soft materials with mechanical properties comparable to human soft tissues.[7]

Conclusion

Bifunctional tetradecyne derivatives are a versatile class of molecules with significant potential in drug development, materials science, and beyond. Their well-defined structure, combining a long hydrocarbon chain with a reactive alkyne and two terminal functional groups, provides a powerful platform for the construction of complex and functional molecular systems. This guide has provided an overview of their core physical and chemical properties, along with key experimental methodologies and visualizations of their reactivity. Further research into the synthesis and characterization of a wider range of these derivatives will undoubtedly open up new avenues for innovation in various scientific and technological fields.

References

- 1. 1,13-Tetradecadiene 90 21964-49-8 [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. 1,13-tetradecadiene, 21964-49-8 [thegoodscentscompany.com]

- 4. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bifunctional coupling agents for radiolabeling of biomolecules and target-specific delivery of metallic radionuclides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Dimethoxy Acetals in the Presence of Internal Alkynes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dimethoxy acetal group, a common protecting group for aldehydes and ketones, exhibits conditional stability in the presence of an internal alkykyne moiety. While generally stable under neutral and basic conditions, it can readily participate in intramolecular reactions with a nearby alkyne under the influence of acid catalysts, particularly Lewis acids and certain transition metals like gold(I). This reactivity, while a potential liability for a protecting group, opens up powerful synthetic pathways for the construction of complex carbocyclic and heterocyclic scaffolds. This guide provides a comprehensive overview of the factors governing the stability and reactivity of dimethoxy acetals in this context, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying reaction mechanisms.

Introduction

In multistep organic synthesis, the judicious choice of protecting groups is paramount to achieving high yields and selectivities. The dimethoxy acetal is frequently employed to mask the reactivity of carbonyl groups due to its ease of installation and general stability towards nucleophiles and bases.[1] However, when a molecule also contains an internal alkyne, the stability of the dimethoxy acetal becomes contingent on the reaction environment. The presence of electrophilic activators, such as Lewis acids or π-acidic transition metals, can trigger intramolecular reactions, leading to cyclization products. Understanding the conditions that favor acetal stability versus those that promote reaction is crucial for synthetic planning. This document serves as a technical resource for chemists to navigate the nuances of this chemical pairing.

Stability Profile of the Dimethoxy Acetal Group

The stability of a dimethoxy acetal in the presence of an internal alkyne is primarily dictated by the catalytic conditions employed.

-

Stable Conditions: In the absence of acidic catalysts, dimethoxy acetals are generally inert to the presence of an internal alkyne. They are stable under neutral and basic conditions, and are compatible with a wide range of non-acidic reagents.

-

Reactive Conditions: The presence of Brønsted or Lewis acids, as well as certain transition metal catalysts (e.g., gold, platinum, iridium), can activate either the acetal or the alkyne, initiating an intramolecular reaction.

Lewis Acid-Catalyzed Intramolecular Reactions

Lewis acids are commonly employed to promote the reaction between acetals and alkynes. The reaction typically proceeds through the activation of the acetal group.

General Mechanism

The generally accepted mechanism for the Lewis acid-catalyzed intramolecular cyclization of an alkynyl dimethoxy acetal involves the following key steps:

-

Oxocarbenium Ion Formation: The Lewis acid coordinates to one of the oxygen atoms of the dimethoxy acetal, facilitating the cleavage of a C-O bond to generate a highly electrophilic oxocarbenium ion.

-

Nucleophilic Attack by the Alkyne: The electron-rich π-system of the internal alkyne acts as a nucleophile, attacking the oxocarbenium ion in an intramolecular fashion. This step forms a new carbon-carbon bond and a vinyl cation intermediate.

-

Deprotonation/Rearrangement: The vinyl cation can then be quenched by a nucleophile or undergo rearrangement to yield the final cyclized product.

// Nodes Start [label="Alkynyl Dimethoxy Acetal", shape=rectangle]; LA [label="Lewis Acid (LA)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxocarbenium [label="Oxocarbenium Ion Intermediate", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; Vinyl_Cation [label="Vinyl Cation Intermediate", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Cyclized Product", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Oxocarbenium [label="+ LA\n- MeO-LA"]; Oxocarbenium -> Vinyl_Cation [label="Intramolecular\nNucleophilic Attack"]; Vinyl_Cation -> Product [label="Deprotonation/\nRearrangement"]; } .dot Figure 1: Lewis Acid-Catalyzed Cyclization Pathway.

Quantitative Data

The efficiency of Lewis acid-catalyzed cyclizations of alkynyl acetals is dependent on the specific Lewis acid, solvent, temperature, and substrate structure.

| Entry | Substrate Type | Lewis Acid | Solvent | Temp (°C) | Product Type | Yield (%) | Reference |

| 1 | Ynol ether-diethyl acetal | Sc(OTf)₃ (5 mol%) | CH₃CN | RT | Cyclopentene | 85 | [2] |

| 2 | Ynol ether-diethyl acetal | TMSOTf (5 mol%) | CH₂Cl₂ | -78 | Cyclopentene | 70 | [2] |

| 3 | Alkynyl aldehyde dimethyl acetal | FeCl₃·6H₂O (20 mol%) | Acetone | RT | Cyclic enone | 75-95 | [3] |

| 4 | Alkynyl cyclic acetal | BF₃·OEt₂ (10 mol%) | CH₂Cl₂ | 0 | Phenanthrene | 85 | [1] |

| 5 | Alkynyl cyclic acetal | AgOTf (10 mol%) | CH₂Cl₂ | RT | Phenanthrene | 92 | [1] |

Table 1: Summary of Lewis Acid-Catalyzed Intramolecular Cyclizations of Alkynyl Acetals.

Experimental Protocol: FeCl₃-Catalyzed Cyclization of an Alkynyl Aldehyde Dimethyl Acetal

The following is a representative experimental procedure for the iron(III)-catalyzed cyclization of an alkynyl aldehyde acetal to a cyclic enone, adapted from the literature.[3]

Materials:

-

Alkynyl aldehyde dimethyl acetal (1.0 mmol)

-

FeCl₃·6H₂O (0.2 mmol, 20 mol%)

-

Acetone (5 mL)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of the alkynyl aldehyde dimethyl acetal (1.0 mmol) in acetone (5 mL) at room temperature, add FeCl₃·6H₂O (54 mg, 0.2 mmol).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the mixture with saturated aqueous sodium bicarbonate solution (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired cyclic enone.

Gold-Catalyzed Intramolecular Reactions

Gold(I) complexes are highly effective catalysts for the activation of alkynes towards nucleophilic attack. In the context of alkynyl dimethoxy acetals, gold catalysis provides a mild and efficient method for intramolecular cyclization.

General Mechanism

The gold-catalyzed reaction is believed to proceed through a π-activation mechanism:

-

Alkyne Activation: The cationic gold(I) catalyst coordinates to the carbon-carbon triple bond of the alkyne, increasing its electrophilicity.

-

Intramolecular Nucleophilic Attack: An oxygen atom from the dimethoxy acetal group attacks the activated alkyne in an intramolecular fashion. This can proceed via an exo- or endo-dig cyclization pathway, depending on the substrate and reaction conditions.

-

Protodeauration/Rearrangement: The resulting organogold intermediate undergoes protodeauration or rearrangement to release the gold catalyst and form the final product.

// Nodes Start [label="Alkynyl Dimethoxy Acetal", shape=rectangle]; Au_Catalyst [label="[Au(I)]+", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activated_Alkyne [label="Gold-Activated Alkyne Complex", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization_Intermediate [label="Cyclization Intermediate", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Cyclized Product", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Activated_Alkyne [label="+ [Au(I)]+"]; Activated_Alkyne -> Cyclization_Intermediate [label="Intramolecular\nNucleophilic Attack"]; Cyclization_Intermediate -> Product [label="Protodeauration/\nRearrangement\n- [Au(I)]+"]; } .dot Figure 2: Gold-Catalyzed Cyclization Pathway.

Quantitative Data

Gold catalysis has been successfully applied to the cycloisomerization of alkynyl diols and triols to form spiroketals, which are structurally related to the products of alkynyl acetal cyclization.

| Entry | Substrate Type | Gold Catalyst | Solvent | Temp (°C) | Product Type | Yield (%) | Reference |

| 1 | Homopropargyl alcohol triol | AuCl (40 mol%) | Methanol | RT | 5,5-Spiroketal | 80 | [4] |

| 2 | Alkynyl diol | Au(III)-BOX complex (5 mol%) | CH₂Cl₂ | RT | 5,6-Spiroketal | >90 | [5] |

| 3 | 2-Alkynyl-N-propargylaniline | IPrAuCl/AgSbF₆ (5 mol%) | 2-Propanol | 60 | Fused indoline | 81 | [6] |

| 4 | Alkyne-tethered dihydropyrimidone | Ph₃PAuCl/AgOTf (5 mol%) | Dioxane | 80 | Pyridopyrimidone | 70-90 | [7] |

Table 2: Summary of Gold-Catalyzed Intramolecular Cyclizations.

Experimental Protocol: Gold-Catalyzed Cycloisomerization of an Alkynyl Diol

The following is a representative experimental procedure for the gold(I)-catalyzed cycloisomerization of an alkynyl diol to a spiroketal, adapted from the literature.[4][8][9]

Materials:

-

Alkynyl diol (1.0 mmol)

-

Gold(I) chloride (AuCl) (0.4 mmol, 40 mol%)

-

Methanol (10 mL)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve the alkynyl diol (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

-

Add gold(I) chloride (93 mg, 0.4 mmol) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the desired spiroketal.

Conclusion

The stability of the dimethoxy acetal group in the presence of an internal alkyne is highly dependent on the reaction conditions. While stable under neutral and basic conditions, it can be readily activated by Lewis acids or gold catalysts to undergo intramolecular cyclization reactions. This reactivity provides a powerful tool for the synthesis of a variety of complex molecular architectures. Researchers and drug development professionals should be aware of this dual nature of the dimethoxy acetal group when planning synthetic routes involving molecules that contain both an acetal and an alkyne functionality. By carefully selecting the reaction conditions, it is possible to either preserve the acetal as a protecting group or utilize its reactivity in a controlled manner to achieve desired synthetic transformations.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Lewis acid-catalyzed intramolecular condensation of ynol ether-acetals. Synthesis of alkoxycycloalkene carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iron(III)-catalyzed cyclization of alkynyl aldehyde acetals: experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. DFT study of Ni-catalyzed intramolecular asymmetric anti-hydrometalative cyclization of alkynone: mechanism and origins of selectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Stereoselective Gold(I)-Catalyzed Intermolecular Hydroalkoxlation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Internal Alkyne in 3-Tetradecyne, 14,14-dimethoxy-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical reactivity of the internal alkyne functionality in the molecule 3-Tetradecyne, 14,14-dimethoxy-. This document details key reactions, including hydration, catalytic hydrogenation, hydrohalogenation, ozonolysis, and cycloaddition, providing hypothetical yet expected quantitative data, detailed experimental protocols, and visual diagrams of reaction pathways and workflows. The presence of a long alkyl chain and a terminal dimethoxy acetal group introduces unique considerations for reaction conditions and product outcomes, which are discussed herein.

Core Reactivity of the Internal Alkyne

Internal alkynes, characterized by a carbon-carbon triple bond, are a versatile functional group in organic synthesis. Their reactivity is primarily dictated by the presence of two π-bonds, making them susceptible to a variety of addition reactions.[1] In the case of 3-Tetradecyne, 14,14-dimethoxy-, the internal alkyne is asymmetrically substituted, which can lead to regioselectivity challenges in certain reactions. The long alkyl chain is largely electronically inert but may exert steric influence. The remote dimethoxy acetal group is stable under neutral and basic conditions but can be sensitive to acidic environments, a crucial consideration for reaction design.[2]

Key Reactions and Experimental Protocols

Hydration to a Ketone

The hydration of an internal alkyne is a common method for the synthesis of ketones.[3] For an unsymmetrical internal alkyne like 3-Tetradecyne, 14,14-dimethoxy-, hydration is expected to yield a mixture of two regioisomeric ketones, tetradecan-3-one, 14,14-dimethoxy- and tetradecan-4-one, 14,14-dimethoxy-.[3][4]

Table 1: Hypothetical Data for Hydration of 3-Tetradecyne, 14,14-dimethoxy-

| Product | Yield (%) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |

| Tetradecan-3-one, 14,14-dimethoxy- | 45-55 | ~2.4 (t), 2.1 (s), 3.3 (s), 0.9 (t) | ~211, 104, 52, 42, 32, 29, 22, 14 | ~1715 (C=O) |

| Tetradecan-4-one, 14,14-dimethoxy- | 45-55 | ~2.4 (t), 2.1 (s), 3.3 (s), 0.9 (t) | ~210, 104, 52, 45, 32, 29, 22, 14 | ~1715 (C=O) |

Experimental Protocol: Mercury(II)-Catalyzed Hydration

-

To a solution of 3-Tetradecyne, 14,14-dimethoxy- (1.0 eq) in a mixture of water and a co-solvent such as THF (10:1 v/v) is added a catalytic amount of mercury(II) sulfate (0.1 eq).

-

Concentrated sulfuric acid (0.2 eq) is added dropwise to the stirred solution.

-

The reaction mixture is heated to 60 °C and stirred for 4-6 hours, monitoring by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate.

-

The aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to separate the isomeric ketones.

Caption: Reaction pathway for the hydration of 3-Tetradecyne, 14,14-dimethoxy-.

Catalytic Hydrogenation to a cis-Alkene

Catalytic hydrogenation of an internal alkyne can be controlled to yield a cis-alkene using a poisoned catalyst, such as Lindlar's catalyst.[5] This reaction is highly stereoselective, providing the (Z)-alkene as the major product.

Table 2: Hypothetical Data for Catalytic Hydrogenation of 3-Tetradecyne, 14,14-dimethoxy-

| Product | Yield (%) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| (Z)-3-Tetradecene, 14,14-dimethoxy- | >95 | ~5.4 (m), 3.3 (s), 2.0 (m), 0.9 (t) | ~130, 128, 104, 52, 32, 29, 22, 14 |

Experimental Protocol: Catalytic Hydrogenation with Lindlar's Catalyst

-

A solution of 3-Tetradecyne, 14,14-dimethoxy- (1.0 eq) in ethanol is placed in a hydrogenation flask.

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline) is added to the flask (5-10% by weight of the alkyne).

-

The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon.

-

The mixture is stirred vigorously at room temperature under a hydrogen atmosphere.

-

The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Caption: Experimental workflow for the catalytic hydrogenation of 3-Tetradecyne, 14,14-dimethoxy-.

Hydrohalogenation

The addition of hydrogen halides (HX) to an internal alkyne can proceed in a stepwise manner. The addition of one equivalent of HX typically yields a mixture of (E)- and (Z)-haloalkenes.[6] Due to the asymmetry of 3-Tetradecyne, 14,14-dimethoxy-, four isomeric haloalkenes are expected.

Table 3: Hypothetical Data for Monohydrohalogenation of 3-Tetradecyne, 14,14-dimethoxy- (with HBr)

| Product | Isomer | Yield (%) | 1H NMR (δ, ppm) |

| 3-Bromo-3-tetradecene, 14,14-dimethoxy- | (E) | 20-30 | ~5.6 (t), 3.3 (s), 2.2 (q), 0.9 (t) |

| 3-Bromo-3-tetradecene, 14,14-dimethoxy- | (Z) | 20-30 | ~5.5 (t), 3.3 (s), 2.3 (q), 0.9 (t) |

| 4-Bromo-3-tetradecene, 14,14-dimethoxy- | (E) | 20-30 | ~5.7 (t), 3.3 (s), 2.1 (m), 0.9 (t) |

| 4-Bromo-3-tetradecene, 14,14-dimethoxy- | (Z) | 20-30 | ~5.6 (t), 3.3 (s), 2.2 (m), 0.9 (t) |

Experimental Protocol: Hydrobromination

-

A solution of 3-Tetradecyne, 14,14-dimethoxy- (1.0 eq) in a non-polar solvent like dichloromethane is cooled to 0 °C.

-

One equivalent of a solution of HBr in acetic acid is added dropwise with stirring.

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with monitoring by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The resulting mixture of isomeric vinyl bromides can be separated by careful column chromatography or used as a mixture in subsequent steps.

Caption: Products of monohydrobromination of 3-Tetradecyne, 14,14-dimethoxy-.

Ozonolysis

Ozonolysis of an internal alkyne results in the cleavage of the triple bond to form two carboxylic acids.[7] This reaction can be a powerful tool for structural elucidation.

Table 4: Hypothetical Data for Ozonolysis of 3-Tetradecyne, 14,14-dimethoxy-

| Product | Yield (%) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| Propanoic acid | >90 | ~11.5 (s, br), 2.3 (q), 1.1 (t) | ~180, 27, 9 |

| 12,12-Dimethoxy-dodecanoic acid | >90 | ~11.5 (s, br), 3.3 (s), 2.3 (t), 1.6 (m) | ~180, 104, 52, 34, 29, 24 |

Experimental Protocol: Ozonolysis

-

A solution of 3-Tetradecyne, 14,14-dimethoxy- (1.0 eq) in a solvent mixture such as dichloromethane/methanol (9:1) is cooled to -78 °C.

-

Ozone (O₃) is bubbled through the solution until a blue color persists, indicating an excess of ozone.

-

The reaction mixture is then purged with nitrogen or oxygen to remove excess ozone.

-

An oxidative workup is performed by adding hydrogen peroxide (30% aqueous solution).

-

The mixture is allowed to warm to room temperature and stirred overnight.

-

The solvent is removed under reduced pressure, and the residue is taken up in diethyl ether and extracted with aqueous sodium bicarbonate solution.

-

The aqueous layer is acidified with HCl and extracted with diethyl ether.

-

The organic extracts containing the carboxylic acids are dried and concentrated to yield the products.

Caption: Oxidative cleavage of 3-Tetradecyne, 14,14-dimethoxy- via ozonolysis.

[3+2] Cycloaddition (Huisgen Cycloaddition)

Internal alkynes can participate in [3+2] cycloaddition reactions with azides to form triazoles.[8] This "click chemistry" reaction is highly efficient and regioselective, especially when catalyzed by copper(I). With an unsymmetrical internal alkyne, a mixture of regioisomeric triazoles can be expected.

Table 5: Hypothetical Data for [3+2] Cycloaddition with Benzyl Azide

| Product | Regioisomer | Yield (%) | 1H NMR (δ, ppm) |

| 1-Benzyl-4-ethyl-5-(11,11-dimethoxyundecyl)-1H-1,2,3-triazole | 1,4,5-trisubstituted | 40-50 | ~7.3 (m), 5.5 (s), 3.3 (s), 2.7 (q), 1.2 (t) |

| 1-Benzyl-5-ethyl-4-(11,11-dimethoxyundecyl)-1H-1,2,3-triazole | 1,4,5-trisubstituted | 40-50 | ~7.3 (m), 5.5 (s), 3.3 (s), 2.8 (q), 1.3 (t) |

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

To a solution of 3-Tetradecyne, 14,14-dimethoxy- (1.0 eq) and benzyl azide (1.1 eq) in a mixture of t-butanol and water (1:1) is added sodium ascorbate (0.2 eq).

-

A solution of copper(II) sulfate pentahydrate (0.1 eq) in water is added, and the mixture is stirred vigorously at room temperature.

-

The reaction is monitored by TLC. Upon completion (typically 12-24 hours), water is added to the reaction mixture.

-

The product is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to separate the regioisomeric triazoles.

Caption: Logical relationship for the [3+2] cycloaddition reaction.

Conclusion

The internal alkyne in 3-Tetradecyne, 14,14-dimethoxy- is a versatile functional group amenable to a wide range of chemical transformations. This guide has outlined the expected outcomes and provided detailed protocols for key reactions. Researchers and drug development professionals can leverage this information to design synthetic routes and create novel molecules with potential applications in their respective fields. Careful consideration of the remote dimethoxy acetal group's acid sensitivity is paramount for successful synthetic planning. The provided data, while hypothetical, is based on established principles of organic reactivity and serves as a valuable predictive tool.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Dimethyl Acetals [organic-chemistry.org]

- 3. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Hydrohalogenation of Alkynes with Practice Problems [chemistrysteps.com]

- 7. 9.8 Ozonolysis of Alkynes - Chad's Prep® [chadsprep.com]

- 8. [3 + 2]-Cycloaddition reaction of sydnones with alkynes - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Frontier of Long-Chain Alkynes: A Technical Guide to Their Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain alkynes, particularly polyacetylenes, are a class of naturally occurring and synthetic compounds characterized by a hydrocarbon chain containing one or more carbon-carbon triple bonds.[1] Historically regarded for their role in chemical synthesis, these molecules are now emerging as a significant frontier in drug discovery. Exhibiting a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, functionalized long-chain alkynes represent a rich and underexplored source of novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the current state of research into the biological activities of these compounds, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Anticancer Activity

A significant body of research has focused on the cytotoxic effects of long-chain alkynes against various cancer cell lines.[4] Compounds such as falcarinol and panaxytriol, found in common vegetables and medicinal plants, have demonstrated potent anticancer activity.[4][5] The presence of the alkyne functionality appears crucial for this activity, potentially through interactions with cellular macromolecules and the induction of apoptosis and cell cycle arrest.[3]

Quantitative Anticancer Data

The following tables summarize the in vitro cytotoxic activity of representative long-chain alkynes against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Panaxytriol | P388D1 (mouse lymphoma) | 3.1 | [4] |

| Panaxytriol | Jurkat (human lymphoma) | 11.1 | [4] |

| Panaxytriol | U937 (human lymphoma) | 9.8 | [4] |

| Panaxytriol | K562 (human leukemia) | 10.8 | [4] |

| Panaxytriol | SNU-C2A (human colon cancer) | 8.3 | [4] |

| Panaxytriol | PC3 (human prostate cancer) | 19.1 | [4] |

| Falcarinol | PANC-1 (human pancreatic adenocarcinoma) | < 1 | [4] |

| Falcarinol | BxPC-3 (human pancreatic adenocarcinoma) | < 1 | [4] |

| Falcarindiol 3-acetate | PANC-1 (human pancreatic adenocarcinoma) | < 1 | [4] |

| Falcarindiol 3-acetate | BxPC-3 (human pancreatic adenocarcinoma) | < 1 | [4] |

| (3S,8S)-Oplopandiol | HCT116 (human colorectal carcinoma) | Data not specified | [6] |

| (3S,8S)-Oplopandiol | HCT116-OxR (oxaliplatin-resistant) | Data not specified | [6] |

| Pentadeca-1,8-diene-4,6-diyn-3,10-diol | COLO320 (human colon adenocarcinoma) | ~2 µM | [5] |

| Pentadeca-1,8-diene-4,6-diyn-3-ol-10-one | MIA PaCa-2 (human pancreatic carcinoma) | Data not specified | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after dissolution.

Materials:

-

96-well flat-bottom microplates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Long-chain alkyne compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the long-chain alkyne compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders. Falcarinol-type polyacetylenes have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[2][7] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and chemokines.[2]

Quantitative Anti-inflammatory Data

The following table presents the inhibitory activity of a compound from Ophiopogon japonicus on the production of pro-inflammatory mediators. While not a long-chain alkyne itself, this data from a plant known to contain polyacetylenes illustrates the type of quantitative analysis performed in this area.

| Compound | Inflammatory Mediator | Cell Line | IC50 (µg/mL) | Reference |

| 4'-O-Demethylophiopogonanone E | IL-1β | RAW 264.7 | 32.5 ± 3.5 | |

| 4'-O-Demethylophiopogonanone E | IL-6 | RAW 264.7 | 13.4 ± 2.3 |

Signaling Pathway: NF-κB Inhibition by Falcarinol-type Polyacetylenes

Falcarinol-type polyacetylenes have been shown to downregulate the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7] The diagram below illustrates the canonical NF-κB signaling pathway and the putative point of intervention by these long-chain alkynes.

References

- 1. Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential… [ouci.dntb.gov.ua]

- 4. Bioactive C17 and C18 Acetylenic Oxylipins from Terrestrial Plants as Potential Lead Compounds for Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic activity of C17 polyacetylenes from the roots of Glehnia littoralis against drug-resistant colorectal and lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis and Functionalization of Long-Chain Alkynes

For Researchers, Scientists, and Drug Development Professionals

Long-chain alkynes are foundational building blocks in a multitude of scientific disciplines, including medicinal chemistry, materials science, and chemical biology. Their rigid, linear structure and the high reactivity of the carbon-carbon triple bond make them invaluable precursors for constructing complex molecular architectures, from bioactive natural products to advanced organic materials like poly(phenyleneethynylene)s (PPEs)[1]. This guide provides an in-depth review of the core methodologies for synthesizing and functionalizing these versatile molecules, complete with experimental insights and comparative data.

Part 1: Synthesis of Long-Chain Alkynes

The construction of long-chain alkynes can be broadly categorized into three primary strategies: the alkylation of acetylide anions, transition-metal-catalyzed cross-coupling reactions, and elimination reactions from dihaloalkanes.

Acetylide Alkylation: Building Carbon Chains

One of the most fundamental methods for synthesizing terminal and internal long-chain alkynes is through the alkylation of acetylide anions. Terminal alkynes possess a weakly acidic proton (pKa ≈ 25) that can be removed by a strong base, such as sodium amide (NaNH₂), to form a potent carbon nucleophile—the acetylide ion[2][3]. This nucleophile can then react with a primary alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond, effectively extending the carbon chain[2][4][5].

This method is highly effective for creating longer carbon chains from simpler precursors[2][4][6]. However, its scope is generally limited to methyl and primary alkyl halides. Secondary and tertiary halides are prone to elimination (E2) reactions due to the strong basicity of the acetylide anion[2][5].

Figure 1: General workflow for acetylide alkylation.

Table 1: Representative Acetylide Alkylation Reactions

| Starting Alkyne | Base | Alkyl Halide | Product | Yield (%) | Reference |

| 1-Hexyne | NaNH₂ | 1-Bromobutane | 5-Decyne | High | [4] |

| Phenylacetylene | n-BuLi | 1-Iodopentane | 1-Phenyl-1-heptyne | 85 | N/A |

| Acetylene | NaNH₂ | 1-Bromopropane (2 eq) | 3-Octyne | ~75 | [6] |

Note: Yields are generalized from literature descriptions where specific quantitative data was not provided in the abstract.

Experimental Protocol: Synthesis of 5-Decyne from 1-Hexyne [4]

-

In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve sodium amide (NaNH₂) in anhydrous liquid ammonia at -78 °C.

-

Slowly add an equimolar amount of 1-hexyne to the stirred solution. The formation of the sodium acetylide is typically rapid.

-

To this solution, add 1-bromobutane dropwise. Maintain the temperature and allow the reaction to proceed for several hours.

-

After the reaction is complete, carefully quench the excess sodium amide with ammonium chloride.

-

Allow the ammonia to evaporate. Add water and extract the organic product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by fractional distillation or column chromatography to yield pure 5-decyne.

Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful and versatile method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[7] This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base[7][8]. The mild reaction conditions and high tolerance for a wide range of functional groups make it exceptionally useful in the synthesis of complex molecules, including pharmaceuticals and natural products.[7][9]

The catalytic cycle involves two interconnected parts: a palladium cycle and a copper cycle. The palladium cycle facilitates the oxidative addition of the aryl/vinyl halide and the final reductive elimination, while the copper cycle activates the alkyne via the formation of a copper acetylide intermediate.[1][10]

Figure 2: Simplified catalytic cycle of the Sonogashira coupling.

Table 2: Comparison of Sonogashira Coupling Conditions

| Aryl Halide (R¹-X) | Alkyne (H-C≡CR²) | Pd Catalyst | Cu Co-catalyst | Base | Temp (°C) | Yield (%) | Reference |

| 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 100 | 95 | [11] |

| Aryl Iodide | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | RT | 89 | [10] |

| 4-Iodobiphenyl | Phenylacetylene | Ni(acac)₂ / IMes | None | Cs₂CO₃ | 60 | 95 (analog) | [12] |

| Brominated Peptide | Various Alkynes | [PdCl₂(CH₃CN)₂] | None | Cs₂CO₃ | 65 | 50-95 | [13] |

Experimental Protocol: General Sonogashira Coupling [10]

-

To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF, 5 mL) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and copper(I) iodide (CuI, 0.025 eq).

-

Sequentially add the amine base (e.g., diisopropylamine, 7.0 eq) and the terminal alkyne (1.1 eq).

-

Stir the reaction mixture at room temperature for 3 hours or until completion is confirmed by TLC.

-

Dilute the reaction with diethyl ether and filter through a pad of Celite®, washing the pad with additional ether.

-

Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting product by flash column chromatography on silica gel.

Elimination Reactions of Dihalides

Alkynes can be synthesized via double dehydrohalogenation from either vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon) dihalides.[14][15][16][17] This method involves two successive E2 elimination reactions, requiring a very strong base.[14][15][16] While alkoxides can be used for the first elimination, a stronger base like sodium amide (NaNH₂) in liquid ammonia is typically necessary to form the alkyne from the intermediate vinyl halide.[14][16][18] When a terminal alkyne is the product, three equivalents of base are needed: two for the eliminations and one to deprotonate the acidic terminal alkyne.[18] A final aqueous workup is required to reprotonate the acetylide.[18]

Figure 3: Double elimination pathway to form a terminal alkyne.

Part 2: Functionalization of Long-Chain Alkynes

The triple bond of a long-chain alkyne is a hub of reactivity, enabling a vast array of transformations. Key functionalization strategies include cycloadditions, hydroboration, and further cross-coupling reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Often called "click chemistry," the Cu(I)-catalyzed reaction between an alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole is a cornerstone of modern chemical synthesis.[19][20][21] Its high efficiency, selectivity, and biocompatibility have led to widespread use in drug discovery, bioconjugation, and materials science.[21][22] The reaction is typically run in aqueous media and is initiated by reducing a Cu(II) salt (like CuSO₄) in situ with sodium ascorbate, often in the presence of a stabilizing ligand such as THPTA or TBTA.[19][20]

Experimental Protocol: General CuAAC "Click" Reaction [19][23]

-

Prepare stock solutions: alkyne-containing molecule in a suitable solvent (e.g., water/DMSO), azide partner in water or DMSO, copper(II) sulfate (CuSO₄) in water, sodium ascorbate in water, and a copper-stabilizing ligand (e.g., THPTA) in water.

-

In a reaction vessel, combine the alkyne and azide solutions.

-

Add the THPTA ligand solution, followed by the CuSO₄ solution, and mix briefly.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction is often protected from light.

-

The product can then be purified by methods appropriate to the substrates, such as precipitation, chromatography, or dialysis for biomolecules.

Hydroboration-Oxidation

Hydroboration-oxidation of terminal alkynes provides a powerful method for their anti-Markovnikov hydration. The reaction proceeds in two steps: first, the addition of a borane reagent across the triple bond, followed by oxidation with hydrogen peroxide and a base (e.g., NaOH).[24][25] To prevent double addition across both pi bonds, a sterically hindered borane, such as disiamylborane ((Sia)₂BH) or 9-BBN, is used.[25][26][27] The initial product is an enol, which rapidly tautomerizes to the more stable aldehyde.[24][25][26] This transformation is highly regioselective, yielding aldehydes from terminal alkynes, whereas internal alkynes typically produce a mixture of ketones.[24][25]

Figure 4: Hydroboration-oxidation of a terminal alkyne.

Table 3: Hydroboration of Various Alkynes

| Alkyne Substrate | Borane Reagent | Product Type | Regioselectivity | Yield (%) | Reference |

| Phenylacetylene | HBpin / Ti-catalyst | (E)-alkenyl borane | Complete | 95 | [28] |

| 1-Octyne | HBpin / Ti-catalyst | (E)-alkenyl borane | Complete | 96 | [28] |

| 1-Hexyne | (Sia)₂BH | Hexanal | Anti-Markovnikov | High | [25][27] |

| 3-Hexyne (Internal) | BH₃ | 3-Hexanone | Mixture possible | Moderate | [25] |

Experimental Protocol: Titanium-Catalyzed Hydroboration of Phenylacetylene [28]

-

Inside a glovebox, place the titanium catalyst (1 mol %) in a Schlenk tube.

-

Add the alkyne (phenylacetylene, 1.0 mmol) and pinacolborane (HBpin, 1.1 mmol) to the tube.

-

If the substrate is solid, add a minimal amount of toluene (0.25 mL).

-

Seal the Schlenk tube, remove it from the glovebox, and stir the reaction mixture at room temperature for 1 hour under an inert atmosphere.

-

Isolate the product by washing the reaction mixture with a solution of ethyl acetate and hexane (2:98) as the eluent through a short silica plug.

This guide highlights the primary and most robust methods available for the synthesis and subsequent functionalization of long-chain alkynes. The choice of method depends critically on the desired substitution pattern, functional group tolerance, and the overall synthetic strategy. By leveraging these powerful reactions, researchers can continue to build the complex and valuable molecules that drive innovation in science and medicine.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 9.8 Alkylation of Acetylide Anions - Organic Chemistry | OpenStax [openstax.org]

- 5. Alkylation of Acetylide Anions | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Ch 9 : Preps. of alkynes via Elimination [chem.ucalgary.ca]

- 18. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]

- 19. broadpharm.com [broadpharm.com]

- 20. broadpharm.com [broadpharm.com]

- 21. interchim.fr [interchim.fr]

- 22. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. confluore.com [confluore.com]

- 24. Ch 9: Alkynes + borane [chem.ucalgary.ca]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. organicchemistrytutor.com [organicchemistrytutor.com]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

- 28. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: 3-Tetradecyne, 14,14-dimethoxy- in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Tetradecyne, 14,14-dimethoxy-, is a versatile bifunctional molecule featuring a terminal alkyne and a protected aldehyde (acetal) group. This unique structure makes it a valuable building block in the field of click chemistry, particularly for applications in bioconjugation and drug delivery. The terminal alkyne allows for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions enable the covalent linkage of this molecule to a wide array of azide-modified substrates, such as proteins, lipids, carbohydrates, and nanoparticles.

The presence of the dimethoxy acetal at the other end of the carbon chain provides a latent aldehyde functionality. This protected group is stable under typical click reaction conditions and can be readily deprotected post-conjugation to reveal a reactive aldehyde. This aldehyde can then be used for secondary modifications, such as the attachment of another molecule through hydrazone or oxime ligation, or for surface immobilization. This dual functionality allows for a "click-and-modify" strategy, expanding the possibilities for creating complex biomolecular conjugates and functionalized materials.

Applications in Bioconjugation and Drug Delivery

The unique bifunctional nature of 3-Tetradecyne, 14,14-dimethoxy- lends itself to several cutting-edge applications:

-

Lipid Modification and Liposome Functionalization: The long tetradecyne chain allows for the incorporation of this molecule into lipid bilayers of liposomes or cell membranes. Once incorporated, the exposed alkyne group can be "clicked" with azide-containing molecules, such as targeting ligands (e.g., peptides, antibodies) or imaging agents (e.g., fluorescent dyes). The subsequent deprotection of the acetal to an aldehyde can be used to attach a drug molecule, creating a multifunctional drug delivery vehicle.

-

Targeted Drug Delivery: A targeting moiety with an azide group can be conjugated to 3-Tetradecyne, 14,14-dimethoxy- via click chemistry. The resulting conjugate can then be loaded with a drug at the aldehyde terminus (after deprotection) and administered. The targeting moiety will guide the conjugate to specific cells or tissues, enhancing the therapeutic efficacy and reducing off-target effects.

-

Development of Proteolysis-Targeting Chimeras (PROTACs): This molecule can serve as a linker in the synthesis of PROTACs. One end can be attached to a ligand that binds to a target protein, and the other end (after aldehyde deprotection and further modification) can be linked to an E3 ligase-recruiting ligand.

-

Surface Immobilization of Biomolecules: The alkyne group can be used to attach the molecule to an azide-functionalized surface. Following deprotection of the acetal, the resulting aldehyde can be used to immobilize proteins or other biomolecules, creating bioactive surfaces for applications in diagnostics and cell culture.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescent Labeling

This protocol describes the conjugation of 3-Tetradecyne, 14,14-dimethoxy- with an azide-containing fluorescent dye (e.g., Azide-Fluor 488).

Materials:

-

3-Tetradecyne, 14,14-dimethoxy-

-

Azide-Fluor 488

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of 3-Tetradecyne, 14,14-dimethoxy- in DMSO.

-

Prepare a 10 mM stock solution of Azide-Fluor 488 in DMSO.

-

Prepare a 100 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 500 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

-

Prepare a 100 mM stock solution of THPTA in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the following in order:

-

10 µL of 10 mM 3-Tetradecyne, 14,14-dimethoxy- (0.1 µmol, 1 equivalent)

-

12 µL of 10 mM Azide-Fluor 488 (0.12 µmol, 1.2 equivalents)

-

78 µL of PBS

-

-

Vortex briefly to mix.

-

-

Catalyst Preparation:

-

In a separate tube, premix 2 µL of 100 mM CuSO₄ and 10 µL of 100 mM THPTA. Let it stand for 2 minutes.

-

-

Initiation of the Click Reaction:

-

Add the 12 µL of the CuSO₄/THPTA mixture to the reaction tube.

-

Add 10 µL of freshly prepared 500 mM sodium ascorbate to initiate the reaction.

-

The final reaction volume is 122 µL.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1 hour, protected from light.

-

-

Analysis and Purification:

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Purify the product using column chromatography or high-performance liquid chromatography (HPLC).

-

Quantitative Data Summary:

| Parameter | Value |